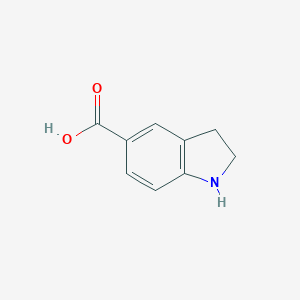

Indoline-5-carboxylic acid

Description

BenchChem offers high-quality Indoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTLKUKANGQSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429272 | |

| Record name | indoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-30-0 | |

| Record name | indoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indoline-5-Carboxylic Acid

Abstract: Indoline-5-carboxylic acid is a pivotal structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis is a subject of significant interest for researchers engaged in drug discovery, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to indoline-5-carboxylic acid, designed for chemists and drug development professionals. We will explore two core strategies: the synthesis of an indole precursor followed by reduction, and the direct construction of the indoline ring. This document emphasizes the underlying chemical principles, compares the strategic advantages of each route, and provides detailed, field-tested protocols.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical compounds.[1][2] The addition of a carboxylic acid moiety at the 5-position provides a critical handle for further functionalization, enabling the modulation of physicochemical properties such as solubility, polarity, and receptor binding affinity. Understanding the nuances of its synthesis is therefore fundamental to leveraging its full potential in modern chemical research.

This guide delineates the primary retrosynthetic disconnections for indoline-5-carboxylic acid, offering a decision-making framework for selecting the optimal pathway based on starting material availability, scalability, and desired substitution patterns.

Figure 1: Core retrosynthetic approaches to Indoline-5-carboxylic Acid.

Pathway A: Indole-5-Carboxylic Acid Synthesis and Subsequent Reduction

This widely employed two-stage strategy first constructs the aromatic indole core, which is subsequently reduced to the desired indoline. This approach benefits from the extensive body of literature on indole synthesis.

Stage 1: Formation of the Indole-5-Carboxylic Acid Core

The primary challenge in this stage is the regioselective construction of the 5-substituted indole ring.

The Fischer indole synthesis is a robust and time-honored method for creating indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] For the target molecule, this involves the reaction of 4-hydrazinobenzoic acid with a suitable aldehyde or ketone, such as pyruvic acid.

The reaction proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: A concerted, acid-catalyzed rearrangement (analogous to a Claisen rearrangement) occurs, breaking the N-N bond and forming a C-C bond.

-

Cyclization & Aromatization: The resulting di-imine intermediate undergoes cyclization and loses ammonia to form the aromatic indole ring.[4]

Caption: Mechanism of the Fischer Indole Synthesis for a 5-carboxy indole.

While reliable, the Fischer synthesis can have limitations. Yields can be low, and the reaction is sensitive to the electronic properties of the substituents.[5] Furthermore, using an unsymmetrical ketone can lead to a mixture of regioisomers.[5]

Experimental Protocol: Synthesis of 2,3,3-trimethyl-3H-indole-5-carboxylic acid [6]

-

To a reaction flask, add 4-hydrazinobenzoic acid (1) and 3-methylbutan-2-one (2).

-

Add a suitable acidic solvent (e.g., glacial acetic acid).

-

Reflux the mixture with stirring for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., 1 M NaOH).

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Modern organic synthesis offers powerful alternatives through transition-metal catalysis. Palladium-catalyzed reactions, such as the intramolecular cyclization of ortho-alkynyl anilines or C-H activation strategies, provide efficient and highly regiocontrolled access to substituted indoles.[7][8][9][10] These methods often tolerate a wider range of functional groups and proceed under milder conditions than classical name reactions.[10]

For example, a 2-alkynylaniline bearing a carboxylic acid group on the aniline ring can undergo intramolecular cyclization in the presence of a palladium catalyst to form the desired indole-5-carboxylic acid.[10]

Stage 2: Selective Reduction of the Indole Ring

The reduction of the electron-rich indole ring to an indoline presents a significant challenge due to the aromatic stability of the heterocycle.[11] The key is to achieve selective reduction of the C2-C3 double bond without affecting the benzene ring or the carboxylic acid functionality.

Heterogeneous catalytic hydrogenation is an environmentally benign method for this transformation.[11]

-

Catalysts: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are commonly used.

-

Conditions: The reaction often requires acidic conditions to facilitate the reduction. Protonation of the indole at the C3 position generates an iminium ion, which disrupts the aromaticity and is more susceptible to hydrogenation.[11] Acetic acid is a common solvent, but procedures using water with an acid activator like p-toluenesulfonic acid have been developed as a "green" alternative.[11]

-

Challenges: A primary challenge is preventing over-reduction to the octahydroindole. Additionally, the indoline product, being a secondary amine, can sometimes poison the metal catalyst.[11] The presence of an electron-withdrawing group like a carboxylic acid can also decrease the rate of hydrogenation.[11]

Chemical reducing agents offer excellent selectivity and are often preferred for their milder conditions and predictable outcomes.

Sodium Cyanoborohydride (NaBH₃CN) in Acidic Media: This is arguably the most effective and widely used method.[12]

-

Mechanism: In the presence of an acid (typically acetic acid or trifluoroacetic acid), the indole nitrogen is protonated, followed by protonation at the C3 position. This forms a reactive iminium ion intermediate. Sodium cyanoborohydride, being a milder reducing agent than NaBH₄, selectively reduces the iminium ion without reducing the carboxylic acid or the benzene ring.[12][13]

-

Advantages: The reaction is typically high-yielding, clean, and avoids the high pressures and specialized equipment required for catalytic hydrogenation.

Caption: Selective reduction of Indole via an Iminium Ion intermediate.

Experimental Protocol: Reduction of Indole-5-carboxylic Acid with NaBH₃CN [12]

-

Dissolve Indole-5-carboxylic acid in a suitable carboxylic acid solvent, such as glacial acetic acid, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Basify the solution with a strong base (e.g., 6M NaOH) to pH > 10.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude indoline-5-carboxylic acid.

-

Purify the product as necessary via recrystallization or chromatography.

Pathway B: Direct Intramolecular Cyclization to Form the Indoline Ring

This more convergent strategy constructs the saturated indoline ring in a single key step, often from a pre-functionalized phenethylamine derivative. This approach can be more atom-economical and avoid the sometimes harsh conditions required for indole reduction.

Palladium-Catalyzed Intramolecular C-H Amination

A powerful modern approach involves the intramolecular amination of a C(sp²)-H bond.[14][15]

-

Substrate: The synthesis begins with a β-arylethylamine substrate where the amine is protected with a directing group, such as a picolinamide (PA) or 2-pyridinesulfonyl group.[15] The aryl ring is substituted with a carboxylic acid or a precursor group.

-

Reaction: In the presence of a Pd(II) catalyst and an oxidant (e.g., PhI(OAc)₂), the ortho C-H bond of the phenyl ring is activated and a C-N bond is formed, closing the five-membered ring to yield the protected indoline.[15]

-

Advantages: This method features high efficiency, mild reaction conditions, and excellent functional group tolerance.[15] The directing group can be removed post-cyclization.

Caption: Workflow for Pd-catalyzed direct indoline synthesis.

Intramolecular Radical Cyclization

Visible-light-mediated protocols have emerged as a green and efficient way to synthesize highly substituted indolines.[2] These reactions can proceed via an intramolecular radical cyclization of N-allyl-2-haloanilines. By choosing a substrate with a carboxy-substituent on the aniline ring, this method can provide access to the desired indoline core under metal-free conditions.[2]

Protecting Group Strategies

The success of any multi-step synthesis hinges on a robust protecting group strategy. Both the indoline nitrogen and the carboxylic acid can require protection depending on the reaction conditions.

| Functional Group | Protecting Group | Introduction | Cleavage Conditions | Key Considerations |

| Indoline Nitrogen | Boc (tert-butoxycarbonyl) | Boc₂O, base (e.g., DMAP, Et₃N) | Strong Acid (TFA, HCl) | Electron-withdrawing, increases stability to oxidation but reduces nucleophilicity.[16][17] |

| Ts (Tosyl) | TsCl, base (e.g., Pyridine, NaOH) | Harsh conditions (e.g., Na/NH₃, HBr/AcOH) | Very stable, electron-withdrawing. Removal can be challenging.[17] | |

| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Fluoride source (TBAF) or acid | Stable to a wide range of conditions. | |

| Carboxylic Acid | Methyl/Ethyl Ester | MeOH or EtOH, Acid catalyst (e.g., H₂SO₄) | Base hydrolysis (LiOH, NaOH) or Acid hydrolysis | Protects against reduction by hydrides (e.g., LiAlH₄) and organometallic reagents. |

Table 1: Common Protecting Groups in Indoline-5-carboxylic Acid Synthesis.

The choice of an N-protecting group is critical as it modulates the electronic properties of the heterocyclic ring.[17] Electron-withdrawing groups like Boc or Tosyl decrease the electron density, making the system less reactive towards electrophiles but more stable to oxidation.[17]

Comparative Analysis and Conclusion

The optimal synthetic route to indoline-5-carboxylic acid depends on the specific requirements of the research program, including scale, cost, and the need for further diversification.

| Pathway | Starting Materials | Key Advantages | Potential Disadvantages | Best Suited For |

| A: Fischer Indole / Reduction | 4-Hydrazinobenzoic acid, carbonyl compounds | Well-established, readily available starting materials, robust for many analogs. | Can have low yields, harsh acidic/thermal conditions, potential regioselectivity issues.[5] | Large-scale synthesis of the core scaffold, projects where starting materials are inexpensive. |

| A: Pd-Indole / Reduction | Substituted o-haloanilines, alkynes | High yields, excellent regiocontrol, mild conditions. | Higher cost of catalysts and specialized starting materials. | Rapid analog synthesis with diverse substitution patterns. |

| B: Direct C-H Amination | Substituted phenethylamines | High convergence and atom economy, mild conditions, avoids indole reduction step. | Requires pre-installation of a directing group, catalyst costs. | Advanced projects requiring precise control and high efficiency for complex targets. |

Table 2: Strategic Comparison of Synthesis Pathways.

References

- Journal of the American Chemical Society. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.

- PubMed. A three-component Fischer indole synthesis.

- Alfa Chemistry. Fischer Indole Synthesis.

- Wikipedia. Fischer indole synthesis.

- Taylor & Francis. Fischer indole synthesis – Knowledge and References.

- MDPI. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts.

- Unknown Source.

- Journal of the American Chemical Society. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes.

- Wikipedia. Nenitzescu indole synthesis.

- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?.

- Benchchem. Technical Support Center: N-Protection of Indole Derivatives.

- Benchchem. Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.

- ACS Publications. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry.

- Unknown Source. Recent advances in the Nenitzescu indole synthesis (1990–2019).

- PubMed Central. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates.

- NIH. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- RSC Publishing. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light.

- MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.

- Unknown Source.

- SynArchive. Nenitzescu Indole Synthesis.

- Organic Chemistry Portal. Synthesis of indolines.

- PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.

- Unknown Source. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

- ResearchGate. A convenient preparation of indoline.

- PubMed. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.

- Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.

- American Chemical Society. The First Method for Protection−Deprotection of the Indole 2,3-π Bond.

- Organic Chemistry Portal. Synthesis of indoles.

- ResearchGate. Nenitzescu 5‐Hydroxyindole Synthesis.

-

Chemical Science (RSC Publishing). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available from: [Link]

- ACS Publications. Metal-Free C–H Amination for Indole Synthesis | Organic Letters.

- Sigma-Aldrich. Indole-5-carboxylic acid 99 1670-81-1.

- SciSpace. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

- Journal of the American Chemical Society. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.

- ResearchGate. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.

- YouTube. Reductive Amination | Synthesis of Amines.

- PubMed Central. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.

- MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.

- Taylor & Francis Online. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indoline synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of Indoline-5-carboxylic Acid

Introduction

Indoline-5-carboxylic acid, also known as 2,3-dihydro-1H-indole-5-carboxylic acid, is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. As the saturated analog of the well-known indole-5-carboxylic acid, its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. The indoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[1] Its non-planar geometry can improve physicochemical properties such as solubility compared to its aromatic counterpart, indole.[1]

This guide provides a comprehensive overview of the core physicochemical properties of Indoline-5-carboxylic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application in their work. We will delve into its chemical identity, physical characteristics, spectroscopic profile, and the analytical methodologies required for its robust characterization, alongside a discussion of its applications and safety considerations.

Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. Indoline-5-carboxylic acid is uniquely identified by its CAS number, molecular formula, and various structural notations.

Table 1: Chemical Identity of Indoline-5-carboxylic acid

| Identifier | Value | Reference |

| CAS Number | 15861-30-0 | [2][3] |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [2][3] |

| IUPAC Name | 2,3-dihydro-1H-indole-5-carboxylic acid | [2] |

| Synonyms | 5-Indolinecarboxylic acid | |

| InChI | InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | [2] |

| InChIKey | DZTLKUKANGQSRN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1NC2=CC(=CC=C2C1)C(=O)O | [2] |

Core Physicochemical Properties

The physical state, melting point, and solubility of a compound are critical parameters that influence its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Indoline-5-carboxylic acid

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥97% | [2] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of Indoline-5-carboxylic acid. The key techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For Indoline-5-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the dihydro-pyrrole ring, and the amine (N-H) proton. The ¹³C NMR would similarly show characteristic peaks for the aromatic carbons, the aliphatic carbons, and the carboxylic acid carbonyl carbon. While specific spectra for Indoline-5-carboxylic acid (CAS 15861-30-0) were not found, related indole structures show predictable chemical shifts that serve as a reference.[4][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Indoline-5-carboxylic acid would be characterized by:

-

A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

-

An N-H stretch from the secondary amine (~3300-3500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid carbonyl (~1680-1710 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

-

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring fused to the indoline structure will result in characteristic absorption bands in the UV region, typically around 250-300 nm.

Analytical Methodologies and Workflows

To ensure the identity, purity, and quality of Indoline-5-carboxylic acid, a set of validated analytical protocols is essential. These methods form a self-validating system for quality control in a research or development setting.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule, allowing for excellent separation of the main component from potential impurities.

Methodology:

-

System Preparation: A standard HPLC system with a UV detector (e.g., Waters 2695 with a 2489 UV/Vis detector) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is used.[6]

-

Mobile Phase Preparation: An isocratic mobile phase is prepared, typically consisting of a mixture of an organic solvent like methanol or acetonitrile and an aqueous component, often with an acid modifier like trifluoroacetic acid (TFA) (0.1%) to ensure sharp peak shapes for the carboxylic acid.[6]

-

Sample Preparation: A standard solution of Indoline-5-carboxylic acid is prepared by accurately weighing the compound and dissolving it in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).

-

Injection and Analysis: A fixed volume (e.g., 10 µL) of the sample is injected onto the column. The chromatogram is recorded by monitoring the absorbance at a suitable wavelength (e.g., 280 nm), where the analyte exhibits strong absorption.[6]

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC purity analysis of Indoline-5-carboxylic acid.

Protocol 2: Spectroscopic Identity Confirmation

Causality: A combination of spectroscopic techniques provides unambiguous structural confirmation, which is a regulatory and scientific necessity. Each technique probes a different aspect of the molecular structure, and together they provide a complete picture.

Methodology:

-

NMR Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments.

-

IR Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

IR Acquisition: Obtain the FT-IR spectrum and identify the characteristic absorption bands for the key functional groups (O-H, N-H, C=O).

-

UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

UV-Vis Acquisition: Record the absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).

Caption: Combined spectroscopic workflow for structural verification.

Applications in Research and Drug Development

The indoline scaffold is a cornerstone in medicinal chemistry.[1] While specific applications for the 5-carboxylic acid derivative are less documented than for other isomers, its role as a synthetic intermediate is paramount.

-

Scaffold for Drug Discovery: The indoline ring system is present in a wide array of bioactive molecules. The carboxylic acid group at the 5-position serves as a versatile chemical handle for modification. It can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.[7]

-

Synthesis of Kinase Inhibitors: Many protein kinase inhibitors, particularly those targeting VEGFR-2 for anticancer applications, are built upon the indoline core.[1] The 5-carboxy group can act as an anchoring point for side chains designed to interact with specific amino acid residues in the kinase active site.

-

Building Block for Complex Molecules: Indoline-5-carboxylic acid is a key starting material for creating more complex heterocyclic systems. The reduction of the corresponding indole is a common synthetic route to access the indoline core.[1][8]

Safety and Handling

Based on available safety data, Indoline-5-carboxylic acid must be handled with appropriate care in a laboratory setting.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[2]

-

Response:

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

-

IF ON SKIN: Take off contaminated clothing and rinse skin with water.[2]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[9]

-

Conclusion

Indoline-5-carboxylic acid is a compound of significant interest due to the prevalence of its core structure in pharmaceutical agents. A thorough understanding of its physicochemical properties—from its molecular identity and physical characteristics to its spectroscopic signature—is essential for its effective use. The analytical workflows detailed in this guide provide a robust framework for ensuring the quality and integrity of the material. As a versatile synthetic intermediate, Indoline-5-carboxylic acid will continue to be a valuable tool for chemists and researchers dedicated to the discovery and development of new medicines and materials.

References

-

SIELC Technologies. Indole-5-carboxylic acid. [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

-

Singer, J. A., & Shive, W. (1955). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. Journal of Organic Chemistry. [Link]

-

PubChem. 1H-Indole-5-Carboxylic Acid. [Link]

-

da Silva, J. P., et al. (2018). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Chemosensors, 6(3), 31. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid. [Link]

-

SpectraBase. Indole-5-carboxylic acid, methyl ester - Optional[13C NMR]. [Link]

-

ChemDad. Indoline Five Chongqing Chemdad Co.. [Link]

-

Li, M., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

Li, Y., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 23(15), 4847-4857. [Link]

-

van der Westhuizen, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 853-858. [Link]

-

Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 50(9), 789-795. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR spectrum [chemicalbook.com]

- 6. cetjournal.it [cetjournal.it]

- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoline synthesis [organic-chemistry.org]

- 9. fishersci.be [fishersci.be]

Indoline-5-carboxylic acid CAS number and structure

An In-depth Technical Guide to Indoline-5-carboxylic Acid

Abstract

Indoline-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid, bicyclic structure, coupled with the versatile carboxylic acid functional group, makes it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of Indoline-5-carboxylic acid, detailing its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the realm of drug discovery. We will explore its role as a key intermediate in the development of novel therapeutics and provide insights into its handling, safety, and a representative experimental protocol for its derivatization. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

Indoline-5-carboxylic acid, systematically named 2,3-dihydro-1H-indole-5-carboxylic acid, is a derivative of indoline. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid group attached at the 5-position of the bicyclic system.

Molecular Formula : C₉H₉NO₂[1][3]

IUPAC Name : 2,3-dihydro-1H-indole-5-carboxylic acid[1]

Caption: Chemical structure of Indoline-5-carboxylic acid.

The physicochemical properties of a compound are critical for its application in synthesis and biological systems. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into a larger molecule.

| Property | Value | Source(s) |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Canonical SMILES | O=C(O)C1=CC=C2NCCC2=C1 | [1] |

| InChI Key | DZTLKUKANGQSRN-UHFFFAOYSA-N | [1][3] |

Synthesis and Manufacturing Overview

The synthesis of indolines, including Indoline-5-carboxylic acid, is a well-established area of organic chemistry. A common and effective strategy involves the reduction of the corresponding indole derivative, Indole-5-carboxylic acid. The choice of reducing agent is critical to selectively reduce the pyrrole ring without affecting the benzene ring or the carboxylic acid functionality.

Key Synthetic Approaches:

-

Catalytic Hydrogenation: The reduction of Indole-5-carboxylic acid using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method. However, conditions must be carefully controlled to prevent over-reduction.

-

Chemical Reduction: Reagents such as sodium borohydride in the presence of an acid like acetic acid can effectively reduce the indole to an indoline.[4] This method offers an alternative to high-pressure hydrogenation.

-

Brønsted Acid Catalyzed Transfer Hydrogenation: This method utilizes a hydrogen source like Hantzsch dihydropyridine in the presence of a Brønsted acid to achieve an efficient synthesis of indolines from indoles.[5]

The causality behind choosing a specific synthetic route often depends on factors like substrate compatibility (other functional groups present), desired scale, and available equipment. For instance, transfer hydrogenation avoids the need for specialized high-pressure hydrogenation equipment.

Caption: Generalized workflow for the synthesis of Indoline-5-carboxylic acid.

Applications in Research and Drug Development

The indoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds.[4] The structural rigidity and the presence of a hydrogen bond donor (the NH group) and a benzene ring for hydrophobic interactions make it an ideal core for designing enzyme inhibitors and receptor ligands.[4]

Indoline-5-carboxylic acid serves as a versatile intermediate, allowing for the extension of molecular complexity through its carboxylic acid handle. This is typically achieved by forming amide bonds, esters, or other functional groups.

Notable Applications:

-

Anti-inflammatory Agents: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key targets in inflammatory pathways.[6] The indoline moiety in these inhibitors often positions itself near the active site of the enzyme.[6]

-

Anticancer Therapeutics: The indoline core is present in several kinase inhibitors.[4] Kinases are crucial regulators of cell proliferation and survival, making them prime targets for cancer therapy.[4] The indoline structure can be modified to achieve high affinity and selectivity for specific kinase targets, such as VEGFR-2.[4]

-

Dopamine Receptor Ligands: Amide derivatives synthesized from indole carboxylic acids have been evaluated as selective ligands for the D3 dopamine receptor, a target for neurological and psychiatric disorders.[7]

Caption: Role of Indoline-5-carboxylic acid as a building block in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of Indoline-5-carboxylic acid is essential to ensure laboratory safety. Based on available safety data, it is classified as an irritant and is harmful if swallowed.

Hazard Identification:

-

GHS07: Harmful/Irritant[1]

-

Hazard Statements:

Recommended Handling Procedures:

-

Use only in a well-ventilated area, such as a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Avoid breathing dust. Minimize dust generation during handling.[8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]

Experimental Protocol: Amide Coupling with Benzylamine

This protocol provides a representative example of how Indoline-5-carboxylic acid can be used in a standard amide bond formation reaction, a cornerstone of medicinal chemistry. The protocol is designed as a self-validating system, incorporating steps for purification and confirmation of the product.

Objective: To synthesize N-benzyl-2,3-dihydro-1H-indole-5-carboxamide.

Materials:

-

Indoline-5-carboxylic acid

-

Benzylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add Indoline-5-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Causality: Anhydrous solvent and an inert atmosphere are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and other side reactions.

-

-

Activation and Coupling:

-

Add HATU (1.1 eq) to the solution. HATU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which is highly reactive towards amines.

-

Add DIPEA (2.5 eq). This organic base neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation without interfering with the coupling process.

-

Stir the mixture at room temperature for 15 minutes to allow for the complete activation of the carboxylic acid.

-

Add benzylamine (1.05 eq) dropwise to the reaction mixture.

-

Let the reaction stir at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Extraction:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate. Causality: The desired product is organic-soluble and will move into the ethyl acetate layer, while DMF and inorganic salts remain in the aqueous layer.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and acidic byproducts) and brine (to remove residual water).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Validation:

-

Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) would be determined by TLC analysis.

-

Collect the fractions containing the pure product and concentrate under reduced pressure.

-

Validate the identity and purity of the final compound, N-benzyl-2,3-dihydro-1H-indole-5-carboxamide, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Causality: This final analytical step is non-negotiable for ensuring the trustworthiness of the experimental outcome, confirming that the target molecule has been synthesized successfully and is of sufficient purity for subsequent applications.

-

References

-

AbacipharmTech. Indoline-5-carboxylic acid. [Link]

-

SIELC Technologies. Indole-5-carboxylic acid. [Link]

-

PubChemLite. Indoline-5-carboxylic acid (C9H9NO2). [Link]

-

PubChem. 1H-Indole-5-Carboxylic Acid. [Link]

-

Human Metabolome Database. Showing metabocard for Indole-5-carboxylic acid (HMDB0253469). [Link]

-

PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]

-

PubChem. 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. [Link]

-

Journal of Organic Chemistry. SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

-

MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]

-

ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

-

NIH PubMed Central. Development and Application of Indolines in Pharmaceuticals. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

NIH PubMed Central. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]

-

ResearchGate. Synthesis of indole‐N‐carboxylic acids. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

ResearchGate. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Indoline-5-carboxylic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. PubChemLite - Indoline-5-carboxylic acid (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoline synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.be [fishersci.be]

spectroscopic data of Indoline-5-carboxylic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide:

A Comprehensive Spectroscopic Analysis of Indoline-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoline-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmacologically active compounds necessitates unambiguous structural confirmation, which is primarily achieved through a combination of spectroscopic techniques. This technical guide provides a detailed examination of the expected spectroscopic data for Indoline-5-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document not only presents the data but also delves into the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers working with this and similar molecules.

Introduction: The Imperative for Spectroscopic Characterization

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The addition of a carboxylic acid moiety at the 5-position introduces a key functional handle for further chemical modification, making Indoline-5-carboxylic acid a versatile intermediate. However, the synthesis of such molecules can yield isomeric impurities or unexpected side products. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of quality control and research validity. This guide synthesizes predictive data based on known spectral information of related compounds to offer a reliable reference for the structural elucidation of Indoline-5-carboxylic acid.

Molecular Structure and Numbering Scheme

To ensure clarity in spectral assignments, the following standardized numbering scheme for Indoline-5-carboxylic acid will be used throughout this guide.

Caption: Molecular structure of Indoline-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Indoline-5-carboxylic acid, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: The Choice of Solvent The choice of solvent is critical for obtaining a high-quality ¹H NMR spectrum. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this molecule. This is because the acidic proton of the carboxylic acid and the N-H proton are often broad and may exchange with trace amounts of water in other solvents. In DMSO-d₆, these exchangeable protons typically appear as distinct, albeit sometimes broad, signals, providing a more complete picture of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of Indoline-5-carboxylic acid in 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative integration of the aromatic protons.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually.

The spectrum is predicted to show distinct regions for aromatic, aliphatic, and exchangeable protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-COOH | ~12.5 | Broad Singlet | - | 1H |

| H-7 | ~7.7 | Singlet | - | 1H |

| H-6 | ~7.6 | Doublet | J ≈ 8.0 | 1H |

| H-4 | ~6.7 | Doublet | J ≈ 8.0 | 1H |

| N-H | ~5.9 | Broad Singlet | - | 1H |

| H-2 (CH₂) | ~3.5 | Triplet | J ≈ 8.4 | 2H |

| H-3 (CH₂) | ~3.0 | Triplet | J ≈ 8.4 | 2H |

Interpretation:

-

Carboxylic Acid Proton (H-COOH): The highly deshielded signal around 12.5 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring appear in the aromatic region. H-7 is adjacent to the electron-withdrawing carboxylic acid group and is expected to be a singlet (or a narrow doublet due to small meta-coupling). H-6 and H-4 will appear as doublets due to ortho-coupling with each other.

-

Amine Proton (N-H): The N-H proton of the indoline ring is expected in the mid-field region and will likely be a broad singlet.

-

Aliphatic Protons (H-2, H-3): The two methylene groups of the saturated five-membered ring will appear as two distinct triplets in the aliphatic region. Their triplet multiplicity arises from coupling to the adjacent methylene group.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a 400 MHz spectrometer, observing at a frequency of ~100 MHz.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Based on data for indoline[1] and substituent effects, the following chemical shifts are predicted.

| Carbon Assignment | Predicted δ (ppm) | Description |

| C=O | ~168.0 | Carboxylic Acid Carbonyl |

| C-7a | ~153.0 | Aromatic Quaternary (C-N) |

| C-3a | ~131.0 | Aromatic Quaternary |

| C-5 | ~128.0 | Aromatic Quaternary (C-COOH) |

| C-6 | ~125.0 | Aromatic CH |

| C-7 | ~122.0 | Aromatic CH |

| C-4 | ~109.0 | Aromatic CH |

| C-2 | ~47.0 | Aliphatic CH₂ (N-CH₂) |

| C-3 | ~29.0 | Aliphatic CH₂ |

Interpretation:

-

The spectrum is dominated by the carbonyl carbon of the carboxylic acid at the lowest field (~168 ppm).

-

The six aromatic carbons appear between ~109 and ~153 ppm. The quaternary carbons (C-3a, C-5, C-7a) can be distinguished from the protonated carbons (C-4, C-6, C-7) using a DEPT experiment.

-

The two aliphatic carbons (C-2 and C-3) appear at the highest field, with C-2 being further downfield due to its attachment to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of key functional groups.

Trustworthiness: The Self-Validating Protocol A well-acquired IR spectrum is inherently self-validating. The presence of characteristic peaks for known functional groups and the absence of unexpected signals (e.g., from residual solvent or impurities) provide high confidence in the sample's identity and purity. Using a background scan immediately before the sample scan is crucial to subtract atmospheric H₂O and CO₂ signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical step to remove signals from the atmosphere.

-

Sample Application: Place a small amount of the solid Indoline-5-carboxylic acid powder onto the crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong | Very broad, overlapping C-H stretches |

| ~3350 | N-H stretch | Medium | Sharp to moderately broad |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Sharp peaks |

| 2960 - 2850 | C-H stretch (Aliphatic) | Medium | Sharp peaks |

| ~1680 | C=O stretch (Carboxylic Acid) | Strong | Sharp and very intense |

| 1600 - 1450 | C=C stretch (Aromatic) | Medium-Strong | Multiple sharp bands |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Intense band |

Interpretation: The IR spectrum is expected to be dominated by two key features:

-

A very broad absorption band from 3300-2500 cm⁻¹ characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer[2].

-

A strong, sharp absorption around 1680 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

The presence of the N-H stretch around 3350 cm⁻¹ and both aromatic and aliphatic C-H stretches confirms the core indoline structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Method Electrospray Ionization (ESI) is the preferred method for a molecule like Indoline-5-carboxylic acid. Its polar nature, owing to the carboxylic acid and amine groups, makes it amenable to forming ions in solution. ESI is a "soft" ionization technique, which ensures that the molecular ion is observed with high intensity, providing clear molecular weight information. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often cleaner for carboxylic acids as they readily deprotonate.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is recommended for accurate mass measurement.[3][4]

-

LC Method (Optional but Recommended): A brief chromatographic separation on a C18 column can help purify the sample before it enters the mass spectrometer.

-

MS Parameters (Negative Ion Mode):

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Mass Range: m/z 50-500

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₉NO₂

-

Exact Mass: 163.0633

-

Observed Ions:

-

Negative Mode [M-H]⁻: m/z 162.0561

-

Positive Mode [M+H]⁺: m/z 164.0706

-

The fragmentation pattern provides a fingerprint for the molecule's structure.

Caption: Predicted primary fragmentation of Indoline-5-carboxylic acid in negative ESI mode.

Interpretation: In negative ion mode, the most likely fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate anion. This neutral loss of 43.9898 Da results in a major fragment ion at m/z 118.0662. This fragmentation is highly characteristic of carboxylic acids and provides strong evidence for this functional group.

Integrated Spectroscopic Workflow

A logical workflow ensures that data from each technique is used to build a comprehensive and unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of Indoline-5-carboxylic acid.

Conclusion

The structural confirmation of Indoline-5-carboxylic acid is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy provides rapid confirmation of essential functional groups like the carboxylic acid and amine. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecular framework, confirming atom connectivity and the specific isomeric form. This guide provides a robust, predictive dataset and a set of validated methodologies to aid researchers in the confident characterization of this important chemical intermediate.

References

-

Slaughter, B. D., et al. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A. Available from: [Link]

-

PubChem. 1H-Indole-5-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. Indole-5-carboxylic acid. John Wiley & Sons, Inc. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Cattaneo, D., et al. (2019). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect. Available from: [Link]

-

Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available from: [Link]

Sources

- 1. Indoline(496-15-1) 13C NMR [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Indoline-5-carboxylic Acid for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Purification, Analysis, and Strategic Application of a Versatile Scaffolding Moiety in Medicinal Chemistry.

Indoline-5-carboxylic acid, with the CAS number 15861-30-0, is a heterocyclic building block that is gaining increasing attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a saturated pyrrole ring fused to a benzene ring with a carboxylic acid substituent, offer a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of Indoline-5-carboxylic acid, as well as an exploration of its applications in the development of novel therapeutic agents.

Commercial Availability and Sourcing

Indoline-5-carboxylic acid is commercially available from a range of chemical suppliers catering to the research and development sector. The purity of the commercially available material typically exceeds 97%, which is suitable for most synthetic applications. When sourcing this compound, it is crucial to verify the CAS number (15861-30-0) to distinguish it from its unsaturated analogue, Indole-5-carboxylic acid (CAS 1670-81-1), as the two are often confused in chemical databases.

Table 1: Key Chemical Identifiers for Indoline-5-carboxylic acid

| Identifier | Value |

| CAS Number | 15861-30-0[1] |

| Molecular Formula | C₉H₉NO₂[1] |

| Molecular Weight | 163.17 g/mol [1] |

| IUPAC Name | 2,3-dihydro-1H-indole-5-carboxylic acid[2] |

Below is a comparative table of representative commercial suppliers and their typical offerings for Indoline-5-carboxylic acid. Pricing is subject to change and should be confirmed with the respective vendors.

Table 2: Representative Commercial Suppliers of Indoline-5-carboxylic acid

| Supplier | Purity | Available Quantities |

| Fluorochem | ≥ 97% | 250 mg, 1 g, 5 g |

| Santa Cruz Biotechnology | Research Grade | Inquire |

| AbacipharmTech | Inquire | Inquire |

| BLD Pharm | ≥ 97% | 1 g, 5 g, 25 g |

| Sigma-Aldrich | Inquire | Inquire |

Synthesis of Indoline-5-carboxylic Acid

While commercially available for small-scale research, an in-house synthesis of Indoline-5-carboxylic acid may be desirable for larger quantities or for the preparation of analogues. The primary synthetic route involves the reduction of the corresponding indole derivative, Indole-5-carboxylic acid.

Figure 1: General synthetic scheme for the preparation of Indoline-5-carboxylic acid via reduction of Indole-5-carboxylic acid.

A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Indole-5-carboxylic acid

Materials:

-

Indole-5-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve Indole-5-carboxylic acid in a minimal amount of methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield the crude Indoline-5-carboxylic acid.

Purification of Indoline-5-carboxylic Acid

The crude product obtained from the synthesis may contain residual catalyst, unreacted starting material, and by-products. Recrystallization is a common and effective method for purifying solid carboxylic acids like Indoline-5-carboxylic acid.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Common solvents to screen include water, ethanol, methanol, ethyl acetate, and mixtures thereof.

Procedure:

-

Dissolve the crude Indoline-5-carboxylic acid in a minimal amount of a suitable hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

For more challenging purifications, column chromatography using silica gel can be employed. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of acetic or formic acid to the mobile phase can help to prevent tailing of the carboxylic acid on the silica gel.

Analytical Characterization

To confirm the identity and purity of synthesized or purchased Indoline-5-carboxylic acid, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Table 3: General HPLC Parameters for Indoline-5-carboxylic acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Injection Volume | 10 µL |

digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];subgraph "cluster_SamplePrep" { label = "Sample Preparation"; "Sample" [label="Indoline-5-carboxylic acid"]; "Solvent" [label="Mobile Phase or suitable solvent"]; "Dissolve" [label="Dissolve and filter"]; "Sample" -> "Solvent" [style=invis]; "Solvent" -> "Dissolve"; }

subgraph "cluster_HPLC" { label = "HPLC System"; "Injector" [label="Autosampler/Injector"]; "Column" [label="C18 Column"]; "Detector" [label="UV Detector"]; "Data" [label="Chromatogram"]; "Injector" -> "Column" -> "Detector" -> "Data"; }

"Dissolve" -> "Injector"; }digraph "Drug_Discovery_Applications" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Indoline_Scaffold" [label="Indoline-5-carboxylic acid"]; "Chemical_Modification" [label="Chemical Modification\n(e.g., Amide coupling, Esterification)"]; "Library_Synthesis" [label="Compound Library Synthesis"]; "Biological_Screening" [label="Biological Screening"]; "Lead_Optimization" [label="Lead Optimization"]; "Drug_Candidate" [label="Potential Drug Candidate"];

"Indoline_Scaffold" -> "Chemical_Modification"; "Chemical_Modification" -> "Library_Synthesis"; "Library_Synthesis" -> "Biological_Screening"; "Biological_Screening" -> "Lead_Optimization"; "Lead_Optimization" -> "Drug_Candidate"; }

Figure 3: The role of Indoline-5-carboxylic acid in a typical drug discovery workflow.

Conclusion

Indoline-5-carboxylic acid is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its straightforward synthesis from the corresponding indole, coupled with established purification and analytical techniques, makes it a practical starting material for the synthesis of novel compounds. The inherent structural and physicochemical properties of the indoline scaffold, combined with the synthetic versatility of the carboxylic acid group, position Indoline-5-carboxylic acid as a promising platform for the discovery of new therapeutic agents across a range of disease areas. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such versatile building blocks is expected to increase significantly.

References

-

SIELC Technologies. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 2021. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC, 2023. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 2022. [Link]

Sources

An In-Depth Technical Guide to Indoline-5-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The indoline scaffold represents a privileged structural motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of biologically active molecules. This technical guide provides a comprehensive overview of indoline-5-carboxylic acid derivatives and their analogs, a class of compounds demonstrating significant therapeutic promise across multiple disease areas. We will delve into the synthetic strategies for constructing the core indoline-5-carboxylic acid scaffold, explore diverse methodologies for its derivatization, and analyze the structure-activity relationships (SAR) that govern its biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold in their own research endeavors.

Introduction: The Significance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, nucleus is a key structural component in numerous natural products and synthetic compounds with significant medicinal value.[1] Its three-dimensional, non-planar structure can lead to improved water solubility and decreased lipophilicity compared to its aromatic counterpart, indole, which can be advantageous for drug design.[2] The benzene ring of the indoline moiety can engage in hydrophobic interactions with protein targets, while the nitrogen atom can act as both a hydrogen bond donor and acceptor.[2] The incorporation of a carboxylic acid group at the 5-position provides a crucial handle for further derivatization and can also serve as a key pharmacophoric element, interacting with biological targets through ionic or hydrogen bonding. This unique combination of structural and electronic features makes indoline-5-carboxylic acid a versatile starting point for the development of novel therapeutics.

Synthesis of the Indoline-5-carboxylic Acid Core Scaffold

The efficient synthesis of the indoline-5-carboxylic acid core is paramount for the exploration of its derivatives. The primary and most direct route involves the reduction of the corresponding indole-5-carboxylic acid.

Catalytic Hydrogenation of Indole-5-carboxylic Acid

The catalytic hydrogenation of the pyrrole ring of indole-5-carboxylic acid is a common and effective method for the synthesis of indoline-5-carboxylic acid. Due to the resonance stability of the indole nucleus, this reduction can be challenging.[3] However, the use of specific catalysts and reaction conditions can achieve high yields and selectivity.

A robust method involves the use of a platinum-on-carbon (Pt/C) catalyst in an aqueous medium, activated by an acid such as p-toluenesulfonic acid.[3] This "green" approach avoids the use of hazardous reagents and offers excellent yields.[3]

Caption: General scheme for the N-acylation of indoline-5-carboxylic acid.

-

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can introduce various alkyl groups at the N-1 position.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be transformed into a variety of other functionalities, most commonly amides and esters.

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) is a straightforward and widely used method to generate a library of amide derivatives. [4][5]Titanium(IV) chloride has also been reported as an efficient mediator for the direct condensation of carboxylic acids and amines. [6]

Caption: Synthesis of indoline-5-carboxamide derivatives.

-

Esterification: Standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with alkyl halides in the presence of a base, can be employed to produce ester derivatives.

Functionalization of the Benzene Ring

The benzene portion of the indoline scaffold can be functionalized using various aromatic substitution reactions, although the directing effects of the existing substituents must be considered. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and amino groups onto the aromatic ring, typically after halogenation of the desired position. [7]

Biological Activities and Therapeutic Applications

Indoline-5-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

The indoline scaffold is present in several clinically used anticancer agents. [1]Derivatives of indoline-5-carboxylic acid have shown promise as inhibitors of various cancer-related targets.

-

Enzyme Inhibition: N-acylindoline-5-sulfonamides, which can be considered analogs of indoline-5-carboxylic acids, have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. [8]Some of these compounds exhibit significant antiproliferative effects against cancer cell lines. [8]

Compound Target IC₅₀ / Kᵢ Cell Line Activity Reference 4f (a 1-acylindoline-5-sulfonamide) CA IX Kᵢ = 132.8 nM MCF7 12.9 µM (hypoxia) [8] 4e (a 1-acylindoline-5-sulfonamide) - - K562 10 µM [8] HNPMI EGFR - MCF-7 IC₅₀ = 64.10 µM [9] | HNPMI | EGFR | - | SkBr3 | IC₅₀ = 119.99 µM | [9]|

-

Mechanism of Action: The anticancer activity of some indoline derivatives has been linked to the inhibition of key signaling pathways, such as the PI3K/S6K1 pathway, downstream of growth factor receptors like EGFR. [9]

Caption: Proposed mechanism of anticancer action for the indoline derivative HNPMI. [9]

Anti-inflammatory Activity

Indoline derivatives have been investigated for their anti-inflammatory properties. Certain derivatives have shown potent inhibition of protein denaturation, a marker of inflammation. [10]A notable example involves dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. [1][11]

| Compound | Target | IC₅₀ | Assay | Reference |

|---|---|---|---|---|

| 4a (Indoline derivative) | Protein Denaturation | 62.2 µg/ml | In vitro | [10] |

| 4b (Indoline derivative) | Protein Denaturation | 60.7 µg/ml | In vitro | [10] |

| 73 (Indoline derivative) | 5-LOX | 0.41 µM | Enzymatic | [1][11] |

| 73 (Indoline derivative) | sEH | 0.43 µM | Enzymatic | [1][11]|

Central Nervous System (CNS) Disorders

The indoline scaffold is found in molecules with activity in the central nervous system. Derivatives have been explored as serotonergic agents, targeting 5-HT receptors for the potential treatment of psychosis and other mental illnesses. [12]Specifically, 1-(1-indolinyl)-2-propylamines have been evaluated as 5-HT(2C) receptor agonists for the treatment of obesity. [4][13]

Antiviral Activity

Indole-based compounds have a rich history in antiviral drug discovery, with several approved drugs containing this scaffold. [14]Derivatives of indole-3-carboxylic acid have shown activity against SARS-CoV-2. [15]While specific data on indoline-5-carboxylic acid derivatives as antivirals is less prevalent, the structural similarity suggests this is a promising area for future investigation. Indole alkaloids have also been identified as filovirus entry inhibitors. [16]

Structure-Activity Relationship (SAR) Insights

The biological activity of indoline-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents.

-

N-1 Position: Acylation at the N-1 position with various aromatic and aliphatic groups has a significant impact on activity. For carbonic anhydrase inhibitors, the nature of the acyl group influences both potency and selectivity. [8]* 5-Position: The carboxylic acid at the 5-position is a key feature, but its modification into amides or esters can modulate activity and pharmacokinetic properties.

-

Benzene Ring: Substitution on the benzene ring can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement and selectivity.

Pharmacokinetic Considerations